![molecular formula C18H19ClN2O4S B2667801 2-methoxyethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 608494-21-9](/img/structure/B2667801.png)

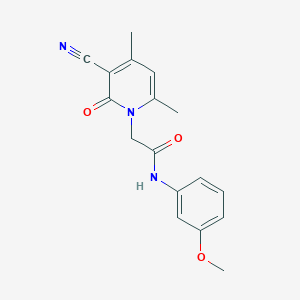

2-methoxyethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

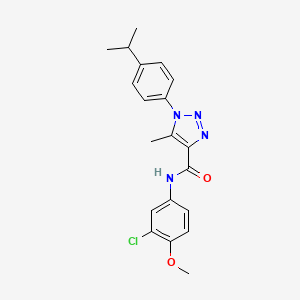

“2-methoxyethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate” is a chemical compound with the linear formula C18H19ClN2O4S . It has a molecular weight of 394.88 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of thiazine derivatives involves various methods . One common method involves the reaction of a synthesized chalcone with thiourea in the presence of concentrated hydrochloric acid . The reaction mixture is refluxed for several hours .

Molecular Structure Analysis

The molecular structure of this compound includes a six-membered thiazine ring, which is a heterocyclic ring containing both sulfur and nitrogen atoms . Attached to this ring are various functional groups, including a methoxyethyl group, a chlorophenyl group, and a carboxylate group .

Scientific Research Applications

Synthesis and Chemical Reactions

Research has explored the synthesis and reactions of various derivatives of pyrimido[2,1-b][1,3]thiazine. One study focused on the synthesis of Biginelli-compounds, which include pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions. These compounds can undergo various chemical transformations, including methylation, acylation, and reactions with dielectrophiles, highlighting their versatility in chemical synthesis (Kappe & Roschger, 1989).

Antitumor Activity

Some derivatives of pyrimido[2,1-b][1,3]thiazine have been studied for their antitumor activity. Specifically, 6-oxopyrimido and 6-oxopyrido thiazines have shown potential as folic antagonists with antitumor properties. This indicates a potential area for further research into their application in cancer therapy (N. I. Traven', Yu. A. Ershova, et al., 1984).

Antimicrobial and Antiviral Evaluations

Another area of interest is the evaluation of these compounds for antimicrobial and antiviral activities. For instance, the reactions of certain pyrimidine derivatives with various nucleophiles were studied, leading to the development of thiazolopyrimidines and other derivatives for antiviral evaluations (H. Sayed & M. A. Ali, 2007).

Crystal Structure Analysis

The crystal structure analysis of related compounds, such as ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, provides insights into their molecular conformation and potential interactions. This analysis can contribute to understanding the chemical and physical properties relevant to their scientific applications (Dongmei Li, Zhongzhen Tian, & Gaolei Wang, 2013).

Novel Synthesis Approaches

Research has also focused on developing novel synthetic approaches to create derivatives of pyrimido[2,1-b][1,3]thiazine. For example, new methods for synthesizing pyrimido[4,5-c]pyridazine derivatives were presented, demonstrating the ongoing innovation in the synthesis of complex heterocyclic compounds (T. Miyamoto, Y. Kimura, et al., 1978).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-methoxyethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-11-15(17(23)25-8-7-24-2)16(12-4-3-5-13(19)10-12)21-14(22)6-9-26-18(21)20-11/h3-5,10,16H,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWPJCRDNSZRFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)Cl)C(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2667718.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B2667721.png)

![6-Benzyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2667726.png)

![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2667727.png)

![2-[(4-chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-isopropyloxime](/img/structure/B2667734.png)

![(4-methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2667738.png)